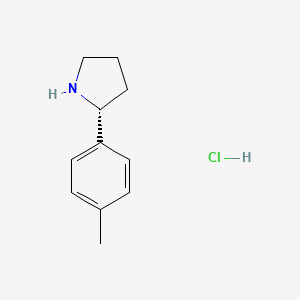
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.
科学研究应用
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride
Uniqueness
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
属性
分子式 |
C10H16OSi |
|---|---|
分子量 |
180.32 g/mol |
IUPAC 名称 |
3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3 |
InChI 键 |
TXOBWOBAIVXLOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


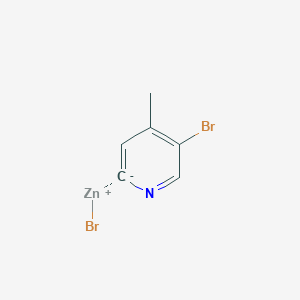
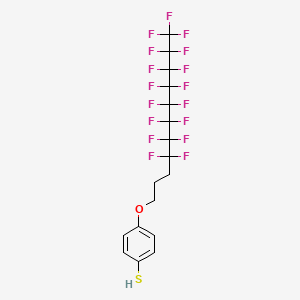
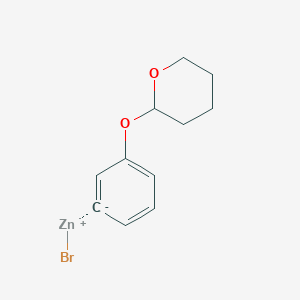
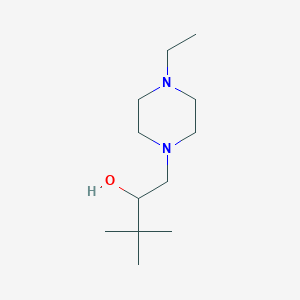
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
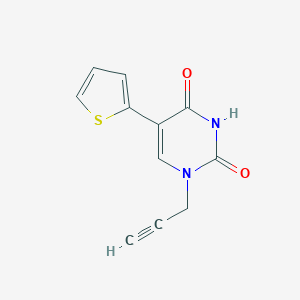
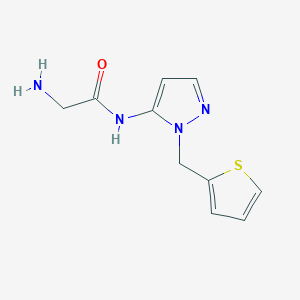
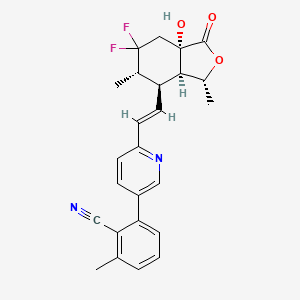
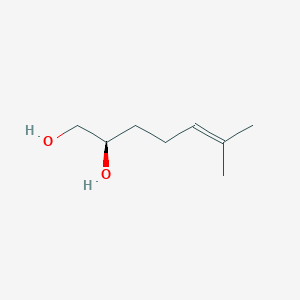
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
